molecular formula C18H16O2S B10841361 2,5-Bis(2-methoxyphenyl)thiophene

2,5-Bis(2-methoxyphenyl)thiophene

Cat. No.: B10841361
M. Wt: 296.4 g/mol
InChI Key: VXQDFBRKMXPIGY-UHFFFAOYSA-N
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Description

2,5-Bis(2-methoxyphenyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its two methoxyphenyl groups attached at the 2 and 5 positions of the thiophene ring. Thiophene derivatives are widely studied due to their diverse applications in materials science, medicinal chemistry, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(2-methoxyphenyl)thiophene typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium catalyst to facilitate the cross-coupling of aryl halides with organoboron compounds under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction temperature maintained around 80-100°C .

Industrial Production Methods: On an industrial scale, the production of thiophene derivatives, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(2-methoxyphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products of these reactions vary based on the specific conditions and reagents used. For instance, oxidation may yield diketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

    2,5-Bis(4-methoxyphenyl)thiophene: Similar structure but with methoxy groups at the 4 positions of the phenyl rings.

    2,5-Bis(3-methoxyphenyl)thiophene: Methoxy groups at the 3 positions of the phenyl rings.

    2,5-Bis(4-hydroxyphenyl)thiophene: Hydroxy groups instead of methoxy groups.

Uniqueness: 2,5-Bis(2-methoxyphenyl)thiophene is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This positioning can enhance its suitability for certain applications, such as in organic electronics, where precise control over electronic properties is crucial .

Properties

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

2,5-bis(2-methoxyphenyl)thiophene

InChI

InChI=1S/C18H16O2S/c1-19-15-9-5-3-7-13(15)17-11-12-18(21-17)14-8-4-6-10-16(14)20-2/h3-12H,1-2H3

InChI Key

VXQDFBRKMXPIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(S2)C3=CC=CC=C3OC

Origin of Product

United States

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